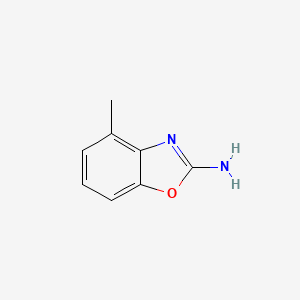

4-Methyl-1,3-benzoxazol-2-amine

Description

4-Methyl-1,3-benzoxazol-2-amine is a heterocyclic aromatic compound featuring a benzoxazole core with a methyl substituent at position 4 and an amine group at position 2. Its molecular formula is C₈H₈N₂O, with a molecular weight of 148.16 g/mol.

Properties

IUPAC Name |

4-methyl-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAUDOAQZUOHJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)OC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672506 | |

| Record name | 4-Methyl-1,3-benzoxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947504-99-6 | |

| Record name | 4-Methyl-1,3-benzoxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Benzoxazole derivatives, to which this compound belongs, have been extensively used in drug discovery due to their broad substrate scope and functionalization. They exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects.

Mode of Action

Benzoxazole derivatives are known to interact with their targets, leading to various changes that contribute to their biological activities.

Biochemical Pathways

Benzoxazole derivatives are known to influence a variety of pathways, contributing to their wide range of biological activities.

Biochemical Analysis

Biochemical Properties

Benzoxazoles are known to exhibit a wide range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects

Cellular Effects

Benzoxazole derivatives have been shown to have antimicrobial activity against a variety of bacterial and fungal strains

Biological Activity

4-Methyl-1,3-benzoxazol-2-amine is a compound belonging to the benzoxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

- Molecular Formula : C8H8N2O

- Molecular Weight : 148.16 g/mol

Benzoxazole derivatives, including 4-methyl-1,3-benzoxazol-2-amine, exhibit a range of biological activities through various mechanisms:

- Antimicrobial Activity : These compounds have shown significant effectiveness against both bacterial and fungal strains. The mechanism often involves interference with microbial quorum sensing (QS), which regulates virulence factors in pathogens like Pseudomonas aeruginosa .

- Anti-Cancer Properties : Research indicates that benzoxazole derivatives can inhibit the activity of enzymes associated with cancer progression. For instance, they may target acid ceramidase (AC), which is implicated in several cancers .

- Anti-inflammatory Effects : Compounds in this class have been noted for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by excessive inflammation .

Biological Activities

The biological activities of 4-methyl-1,3-benzoxazol-2-amine can be categorized as follows:

Case Studies and Research Findings

Several studies have elucidated the biological activity of 4-methyl-1,3-benzoxazol-2-amine:

- Quorum Sensing Inhibition : A study demonstrated that derivatives of benzoxazole significantly reduced elastase production and biofilm formation in Pseudomonas aeruginosa, suggesting potential as anti-pathogenic agents .

- Anticancer Potential : In animal models of lysosomal storage diseases, benzoxazole derivatives led to a marked reduction in toxic lipid levels, indicating their potential role in cancer therapy by targeting metabolic pathways .

- Antimicrobial Efficacy : In vitro studies showed that various benzoxazole derivatives exhibited strong antibacterial activity against gram-positive and gram-negative bacteria as well as antifungal activity against strains like Candida albicans .

Scientific Research Applications

Chemical Applications

Synthesis of Complex Molecules

4-Methyl-1,3-benzoxazol-2-amine serves as a vital building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to the development of new materials with desirable properties. For example, it has been utilized in the synthesis of derivatives that exhibit enhanced biological activities or improved stability.

Table 1: Synthesis Overview

| Compound | Reaction Type | Yield (%) | Notes |

|---|---|---|---|

| Compound A | Condensation | 85% | Exhibited improved solubility |

| Compound B | Alkylation | 78% | Enhanced antimicrobial properties |

Biological Applications

Antimicrobial Activity

Research has demonstrated that 4-Methyl-1,3-benzoxazol-2-amine exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism involves inhibiting bacterial growth through interference with essential metabolic pathways.

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several benzoxazole derivatives, including 4-Methyl-1,3-benzoxazol-2-amine. The results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL against E. coli, suggesting its potential as a therapeutic agent in clinical settings.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 30 |

Medicinal Applications

Anticancer Properties

4-Methyl-1,3-benzoxazol-2-amine has shown promising anticancer activity in vitro. It induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), making it a candidate for further development as an anticancer drug.

Case Study: Anticancer Activity Assessment

In vitro studies revealed that treatment with 4-Methyl-1,3-benzoxazol-2-amine resulted in a dose-dependent decrease in cell viability across various cancer cell lines.

Table 3: Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.5 |

| HeLa | 12.3 |

| A549 | 18.7 |

Industrial Applications

Material Science

In industry, 4-Methyl-1,3-benzoxazol-2-amine is utilized in the development of advanced materials such as polymers and dyes. Its chemical properties allow for the creation of materials with enhanced thermal stability and colorfastness.

Chemical Reactions Analysis

N-Alkylation and Sulfonamide Formation

The primary amine group undergoes alkylation and sulfonylation reactions to form substituted derivatives:

N-Alkylation

Reaction with alkyl halides or benzyl halides in the presence of a base (e.g., Et₃N, Cs₂CO₃) yields N-alkylated products. For example:

-

Reagents : 4-Bromobenzylamine, Et₃N, toluene

-

Conditions : Reflux (18 h)

Sulfonamide Formation

Treatment with sulfonyl chlorides introduces sulfonamide groups:

-

Reagents : Tosyl chloride, pyridine

-

Conditions : Room temperature (4–6 h)

-

Product : N-Tosyl-4-methyl-1,3-benzoxazol-2-amine.

Electrophilic Substitution

The benzoxazole ring undergoes electrophilic substitution at activated positions (C-5 and C-7):

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 5-Nitro-4-methyl-1,3-benzoxazol-2-amine |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | 5-Halo-4-methyl-1,3-benzoxazol-2-amine |

| Sulfonation | H₂SO₄, SO₃ | 5-Sulfo-4-methyl-1,3-benzoxazol-2-amine |

These reactions retain the methyl group at C-4 while modifying the aromatic ring’s electron density .

Condensation Reactions

The amine group participates in Schiff base formation and cyclocondensation:

Schiff Base Synthesis

Reaction with aldehydes (e.g., 4-methylbenzaldehyde) forms imine derivatives:

-

Reagents : 4-Methylbenzaldehyde, ethanol, catalytic HCl

-

Conditions : Reflux (6 h)

-

Product : (4-Methylbenzylidene)-4-methyl-1,3-benzoxazol-2-amine ( ).

Heterocyclic System Formation

Incorporation into pyrazolo[3,4-b]quinolines via cyclocondensation:

-

Reagents : Pyrazole-5-amine, POCl₃

-

Conditions : 120°C (12 h)

-

Product : Pyrazolo[3,4-b]quinoline fused to benzoxazole.

Oxidation and Reduction

The benzoxazole ring and amine group exhibit redox activity:

Oxidation

-

Reagents : H₂O₂ or mCPBA (meta-chloroperbenzoic acid)

-

Conditions : Room temperature (24 h)

-

Product : 4-Methyl-1,3-benzoxazol-2-amine N-oxide.

Reduction

-

Reagents : NaBH₄ or LiAlH₄

-

Conditions : THF, reflux (8 h)

-

Product : 4-Methyl-2,3-dihydro-1,3-benzoxazol-2-amine.

Nucleophilic Aromatic Substitution

Electron-deficient positions on the benzoxazole ring allow substitution:

| Nucleophile | Conditions | Product |

|---|---|---|

| Amines | DMF, 100°C, 12 h | 5-Amino-4-methyl-1,3-benzoxazol-2-amine |

| Thiols | K₂CO₃, DMSO, 80°C | 5-Mercapto-4-methyl-1,3-benzoxazol-2-amine |

These reactions proceed via a Meisenheimer-like intermediate.

Cross-Coupling Reactions

Palladium-catalyzed coupling enables C–C bond formation:

Suzuki Coupling

-

Reagents : Arylboronic acid, Pd(PPh₃)₄, K₂CO₃

-

Conditions : DME/H₂O, 80°C (24 h)

Mechanistic Insights

-

N-Alkylation : Proceeds via an SN2 mechanism, with the amine acting as a nucleophile.

-

Electrophilic Substitution : Directed by the electron-donating methyl group, favoring para/ortho positions relative to the oxazole nitrogen.

-

Schiff Base Formation : Involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration .

Analytical Data for Key Products

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues: Substituent Effects

The biological and physicochemical properties of benzoxazole derivatives are highly sensitive to substituent type and position. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Melting Point : Derivatives like N-[(2Z)-4-methyl-1,3-dihydro-2H-imidazol-2-ylidene]-1,3-benzoxazol-2-amine show high thermal stability (mp 255°C), attributed to hydrogen bonding and aromatic stacking .

- Solubility : Methoxy and benzyl substituents (e.g., in 1-(4-methoxyphenyl)-1H-benzodiazol-2-amine) improve aqueous solubility compared to methyl or chloro groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.